2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
Overview
Description
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol (2-AP) is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 305.56 g/mol. 2-AP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of various drugs, such as antibiotics, antifungals, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides.
Scientific Research Applications
Antimicrobial Activity
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol and its derivatives have been studied for their antimicrobial properties. A study by J.V. Guna and D.M. Purohit (2012) synthesized similar compounds and evaluated their biological activity against various bacteria and fungi, finding some compounds to exhibit moderate activity.
Anti-inflammatory and Analgesic Activities
Research by Muralidharan, S. James Raja, and Asha Deepti (2019) focused on synthesizing derivatives of pyrimidin-4-ol, including structures similar to this compound, and evaluating their analgesic and anti-inflammatory activities. They found that the nature of the substituent plays a major role in these activities.
Inhibitors of Thymidylate Synthase and Antitumor Agents
A study by A. Gangjee et al. (1996) synthesized novel compounds as potential inhibitors of thymidylate synthase (TS) and evaluated them as antitumor and antibacterial agents. These compounds were effective against various TSs and showed potential as antitumor agents.
Plant Growth Stimulant Activities
Research conducted by A. Yengoyan et al. (2019) on 2-amino-substituted pyrimidin-4-ols, including compounds structurally related to this compound, demonstrated pronounced stimulating action on plant growth, comparing favorably to known growth stimulants.
Potential Anticancer Agents
A study by A. Gangjee et al. (2005) designed and synthesized novel antifolates based on pyrimidine structures, including analogs of this compound. These compounds were evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents.
Synthesis and Structural Studies
Investigations into the synthesis and structure of pyrimidin-4-ols, including compounds related to this compound, have been conducted. For example, Harnden and D. Hurst (1990) described the synthesis of various pyrimidin-4-ols and their chlorination products, contributing to the understanding of their chemical properties and potential applications.
Mechanism of Action
Target of Action
The compound “2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol” is a derivative of 2-aminopyrimidine . . This suggests that the compound may interact with proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that 2-aminopyrimidine derivatives can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it may be inferred that the compound could interfere with the life cycle of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively.
Result of Action
Based on its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may inhibit the growth or proliferation of Trypanosoma brucei and Plasmodium falciparum.
properties
IUPAC Name |
2-amino-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIPZGNRUPAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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